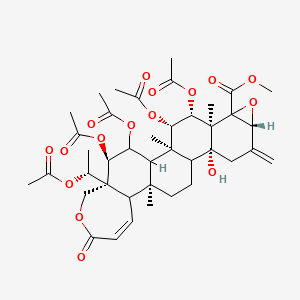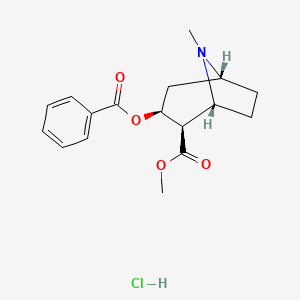
Cocaine.hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cocaine hydrochloride is a tropane alkaloid derived from the leaves of the coca plant, primarily Erythroxylum coca and Erythroxylum novogranatense . It is a powerful central nervous system stimulant and local anesthetic. Cocaine hydrochloride is commonly encountered as a white, crystalline powder and is known for its numbing and euphoric effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cocaine hydrochloride involves several steps. Initially, coca leaves are soaked in alkaline liquids to extract the cocaine alkaloid. Sulfuric acid is then applied to extract the dissolved cocaine. Lime is added to form a paste, which is further processed to eliminate impurities using acid and potassium . The base is separated using bicarbonate, and the final product is obtained by soaking in acid and separating the paste .
Industrial Production Methods
Industrial production of cocaine hydrochloride follows similar steps but on a larger scale. The process involves preparing a cocaine hydrochloride sample solution, regulating the solution polarity, and purifying the obtained sample solution using a medium-pressure preparation system . The crude product is then concentrated and purified to obtain high-purity cocaine hydrochloride .
Chemical Reactions Analysis
Types of Reactions
Cocaine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the reactions of cocaine hydrochloride include sulfuric acid, lime, potassium, and bicarbonate . The conditions typically involve heating and solvent extraction.
Major Products
The major products formed from the reactions of cocaine hydrochloride include ecgonine methyl ester, benzoylecgonine, norcocaine, and cocaethylene . These metabolites are formed during the metabolic process in the liver.
Scientific Research Applications
Cocaine hydrochloride has several scientific research applications:
Mechanism of Action
Cocaine hydrochloride exerts its effects by inhibiting the reuptake of catecholamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, in the brain . This leads to increased concentrations of these neurotransmitters in the synapses, resulting in amplified effects. Cocaine also acts as a local anesthetic by inhibiting voltage-gated sodium channels, halting electrical impulse propagation .
Comparison with Similar Compounds
Cocaine hydrochloride is unique among its analogues due to its potent stimulant and anesthetic properties. Similar compounds include:
Dimethocaine: A compound with similar stimulatory effects but less potent than cocaine.
Procaine: Another local anesthetic with a similar structure but lacking the stimulant effects of cocaine.
Lidocaine: A widely used local anesthetic with a different mechanism of action and no stimulant properties.
Cocaine hydrochloride stands out due to its dual action as both a powerful stimulant and a local anesthetic, making it unique among its analogues.
Properties
Molecular Formula |
C17H22ClNO4 |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
methyl (1R,2R,3S,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13-,14+,15-;/m1./s1 |
InChI Key |
PIQVDUKEQYOJNR-RWXTUVLLSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


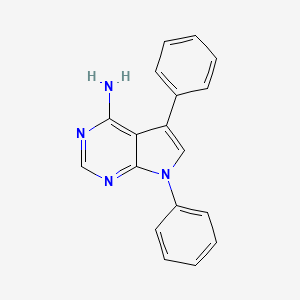
![cyclo[Asu(NHOH)(NHOH)-Phe-Phe-D-Pro]](/img/structure/B10847659.png)
![2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42R,47R,56R)-47-amino-30-(4-aminobutyl)-9,21-bis(3-carbamimidamidopropyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecahydroxy-56-(C-hydroxycarbonimidoyl)-42-(2-hydroxy-2-iminoethyl)-33,36-bis(hydroxymethyl)-15-(1H-imidazol-5-ylmethyl)-27-(1H-indol-3-ylmethyl)-12-methyl-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentaconta-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecaen-18-yl]acetic acid](/img/structure/B10847667.png)
![47-amino-30-(4-aminobutyl)-9,21-bis(3-carbamimidamidopropyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecahydroxy-42-(2-hydroxy-2-iminoethyl)-12,33,36-tris(hydroxymethyl)-15-(1H-imidazol-5-ylmethyl)-27-(1H-indol-3-ylmethyl)-18-methyl-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentaconta-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecaene-56-carboximidic acid](/img/structure/B10847671.png)

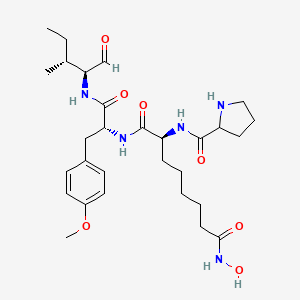
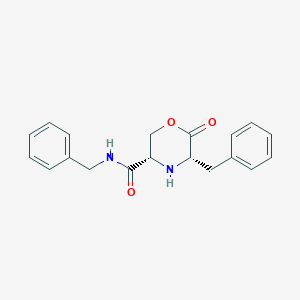
![5-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B10847700.png)
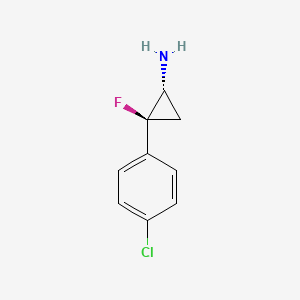
![[(3aS,8bS)-3,4,8b-trimethyl-3-oxido-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl] N-(2-ethylphenyl)carbamate;hydrochloride](/img/structure/B10847711.png)
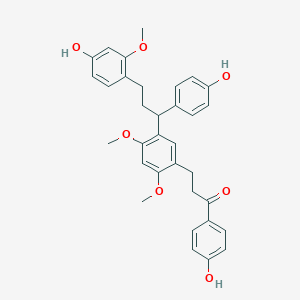

![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10847743.png)
